2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid
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Overview
Description
2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid (CAS# 926249-10-7) is a research chemical . It has a molecular weight of 219.24 and a molecular formula of C12H13NO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC=CC(=C1NC(=O)C2CC2)C(=O)O
. This indicates that the molecule contains a benzene ring with a methyl group and a carboxylic acid group attached, as well as a cyclopropylcarbonyl group attached via an amine linkage . Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.24 . Other physical and chemical properties such as solubility, melting point, and pKa would need to be determined experimentally or predicted using appropriate computational methods.Scientific Research Applications
Solubility and Solvent Effects
- Solubility Studies : The solubility of 2-amino-3-methylbenzoic acid, a structurally similar compound, has been extensively studied in various solvents. These studies are crucial for understanding the purification process of the compound (Zhu et al., 2019).
Crystal Structure
- Crystal and Molecular Structure Analysis : The crystal structure of 2-amino-3-methylbenzoic acid, which shares a similar structure with the compound , has been determined, providing insights into the arrangement and bonding of atoms in the compound (Brown & Marsh, 1963).
Synthesis Methods
- Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of compounds structurally related to 2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid, shedding light on chemical reactions and processes involved in the creation of similar compounds (Zheng Jian-hong, 2012).
Potential Therapeutic Applications
- Anticancer Activity : Research into quinazoline derivatives synthesized from 2-amino-5-methylbenzoic acid has shown significant in vitro cytotoxicity against cancer cell lines, hinting at potential therapeutic applications (Abuelizz et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as serine/threonine-protein kinase pkng . This protein plays a significant role in various cellular processes, including cell growth and proliferation .
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
A related compound has been reported to have a kbv ratio of 14 (KBV > 2 means low brain penetration) and good metabolic stability .
Result of Action
Based on its potential interaction with protein kinases, it might influence cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it can influence the metabolism of fatty acids and amino acids by interacting with enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-3-2-4-9(12(15)16)10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDIKFADBQKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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